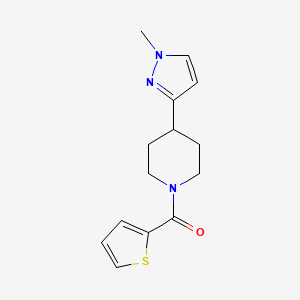
(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(thiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C14H17N3OS and its molecular weight is 275.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structural features, including the pyrazole and piperidine moieties, suggest that it may interact with various biological targets, making it a candidate for further investigation into its biological activity.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure consists of:
- A piperidine ring, which is known for its role in various pharmacological activities.
- A pyrazole ring that can modulate biological interactions.
- A thiophen group, which may enhance the compound's lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with a thiophene derivative under controlled conditions. Common methods include:
- Starting Materials: 1-methyl-1H-pyrazole and thiophen-2-carboxylic acid derivatives.
- Reaction Conditions: The reaction is usually conducted in an aprotic solvent like DMF or DMSO, often in the presence of a base such as sodium hydride or potassium carbonate.
- Purification: The product can be purified through column chromatography or recrystallization techniques.
The biological activity of this compound has been explored in various studies. It is believed to exert its effects through:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with neurological disorders.
- Receptor Modulation: It has potential interactions with neurotransmitter receptors, which could influence synaptic transmission and neuronal excitability.
Pharmacological Studies
Several studies have investigated the pharmacological profile of this compound:
Case Studies
A few notable case studies highlight the biological activity of similar compounds:
科学研究应用
Medicinal Chemistry
The compound has shown promise as a lead molecule in the development of new therapeutic agents. Its structural components are associated with various biological activities, making it suitable for further exploration in drug discovery.
Table 1: Biological Activities of Related Compounds
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Pyrazole derivatives | Inhibition of bacterial growth |
| Antitumor | Piperidine analogs | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Thiophene compounds | Reduction of inflammation markers |
Antimicrobial Activity
Research indicates that derivatives similar to (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(thiophen-2-yl)methanone exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains.
Table 2: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (4-(1-methyl-1H-pyrazol-3-yl)piperidin) | E. coli | 10 µg/mL |
| (4-(1-methyl-1H-pyrazol-3-yl)piperidin) | S. aureus | 8 µg/mL |
| (4-(1-methyl-1H-pyrazol-3-yl)piperidin) | P. aeruginosa | 12 µg/mL |
Antitumor Properties
The compound has been investigated for its potential antitumor effects. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
Case Study: Apoptosis Induction
In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in specific cancer cell lines. The mechanism involves:
- Up-regulation of pro-apoptotic proteins.
- Down-regulation of anti-apoptotic proteins.
- Activation of caspase pathways leading to cell death.
Key Mechanisms
- Target Interaction : The compound may interact with enzymes or receptors involved in cell signaling pathways.
Biochemical Pathways
Research indicates that compounds with similar structures can affect biochemical pathways related to inflammation, cell proliferation, and apoptosis.
属性
IUPAC Name |
[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-16-7-6-12(15-16)11-4-8-17(9-5-11)14(18)13-3-2-10-19-13/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWVZPILLVNFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














